molecular formula C13H16F2N2O5 B3808936 [2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate

[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate

Cat. No. B3808936
M. Wt: 318.27 g/mol
InChI Key: HYPUKXSAWYDQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, such as this compound, are often found in a wide range of bioactive molecules and pharmaceuticals . They have a two-ring structure, consisting of a benzene ring fused to a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives can vary greatly depending on the specific compound. Generally, it involves the formation of the indole ring system, followed by various functional group interconversions .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also has a difluoro-methyl group and an ethylamine group attached to the indole ring .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the exact positions and types of functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are generally solid at room temperature . They often have high melting points due to the presence of aromatic ring systems, which can participate in pi stacking interactions .

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on their specific structure and the target they interact with. Some indole derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some indole derivatives can be irritants and should be handled with care .

Future Directions

Indole derivatives are a rich source of bioactive compounds and continue to be a focus of research in medicinal chemistry . Future research may focus on synthesizing new indole derivatives and studying their biological activities.

properties

IUPAC Name

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2.C2H2O4.H2O/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;3-1(4)2(5)6;/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPUKXSAWYDQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate
Reactant of Route 2
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate
Reactant of Route 3
Reactant of Route 3
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate
Reactant of Route 4
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate
Reactant of Route 5
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate
Reactant of Route 6
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.